

commercial availability and suppliers of 5-Chloro-3-fluoro-2-nitropyridine

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Compound of Interest

Compound Name: 5-Chloro-3-fluoro-2-nitropyridine

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An In-Depth Technical Guide to **5-Chloro-3-fluoro-2-nitropyridine** for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **5-Chloro-3-fluoro-2-nitropyridine**, a key heterocyclic building block for professionals in pharmaceutical and agrochemical research. We will delve into its chemical characteristics, synthesis, commercial availability, and critical applications, offering field-proven insights into its strategic use in complex molecular design.

Introduction: A Versatile Trifunctional Intermediate

5-Chloro-3-fluoro-2-nitropyridine (CAS No. 1064783-29-4) is a highly functionalized pyridine derivative that has gained significant traction as a versatile intermediate.^{[1][2]} Its strategic importance stems from the unique arrangement of three distinct functional groups on the pyridine core: a chloro group, a fluoro group, and a nitro group. This trifunctional nature allows for a series of selective and sequential chemical transformations, making it an invaluable tool for constructing complex bioactive molecules.^[2]

The presence of a strongly electron-withdrawing nitro group significantly activates the adjacent chlorine atom for nucleophilic aromatic substitution (S_NAr).^[3] This enhanced reactivity is a cornerstone of its utility. Furthermore, the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound, a common strategy in modern drug discovery.^[4] Consequently, this molecule serves as a crucial precursor in the synthesis of

targeted therapies like kinase inhibitors, advanced antibacterial agents, and potent herbicides. [2][5]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and handling requirements is essential for its safe and effective use in a laboratory setting.

Key Properties

The fundamental physicochemical data for **5-Chloro-3-fluoro-2-nitropyridine** are summarized below.

Property	Value	Source
CAS Number	1064783-29-4	[6]
Molecular Formula	C ₅ H ₂ ClFN ₂ O ₂	[6]
Molecular Weight	176.53 g/mol	[6]
Appearance	White to light yellow solid/crystalline powder	[1]
Purity	Typically ≥98%	[5]
Storage	Inert atmosphere, room temperature	[6]

Safety and Handling

5-Chloro-3-fluoro-2-nitropyridine is classified as a hazardous substance and requires careful handling. [7][8]

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [8][9]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [7][10]

- **Handling Precautions:** Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^{[7][10]} Avoid contact with skin and eyes. Wash hands thoroughly after handling.^[9]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.^{[6][10]}

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).^{[7][9]} For instance, if inhaled, move the victim to fresh air; if on skin, wash off with plenty of soap and water.^[7]

Synthesis and Reaction Mechanisms

The synthesis of **5-Chloro-3-fluoro-2-nitropyridine** is a multi-step process that requires precise control over reaction conditions. A common and effective laboratory-scale synthesis starts from 3-fluoro-5-nitropyridin-2-ol.

Synthetic Workflow Diagram

The following diagram illustrates a typical chlorination reaction to produce the target compound.

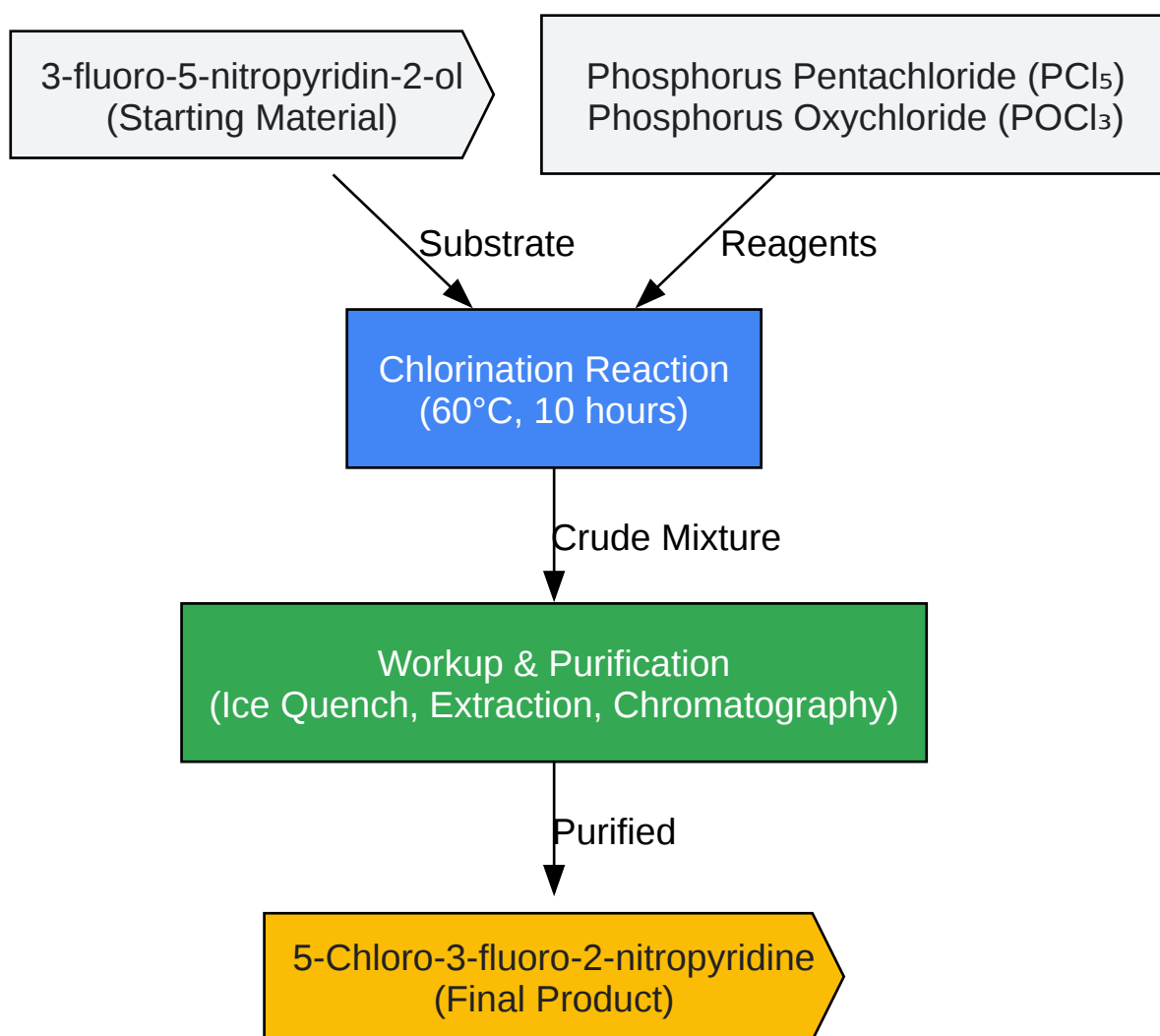


Diagram 1: Synthesis of 5-Chloro-3-fluoro-2-nitropyridine

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Caption: A workflow for the synthesis of **5-Chloro-3-fluoro-2-nitropyridine**.

Detailed Experimental Protocol

The following protocol is based on established synthetic routes.^[11]

Objective: To synthesize **5-Chloro-3-fluoro-2-nitropyridine** via chlorination of 3-fluoro-5-nitropyridin-2-ol.

Materials:

- 3-fluoro-5-nitropyridin-2-ol (1.0 eq)
- Phosphorus oxychloride (POCl_3) (10 vol)
- Phosphorus pentachloride (PCl_5) (1.5 eq)
- Ethyl acetate
- Saturated sodium carbonate solution
- Anhydrous magnesium sulfate
- Silica gel (100-200 mesh)
- Hexane

Procedure:

- **Reaction Setup:** To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (e.g., 1.5 g, 9.48 mmol) in phosphorus oxychloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.
 - **Causality:** Phosphorus oxychloride serves as both a solvent and a reagent, while PCl_5 is the primary chlorinating agent, effectively replacing the hydroxyl group with a chlorine atom. The elevated temperature is necessary to drive the reaction to completion.
- **Reaction Execution:** Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to quench the excess phosphorus halides.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
- **Washing:** Wash the combined organic layer with a saturated sodium carbonate solution (25 mL) to neutralize any remaining acidic components.

- Causality: This step is crucial to remove acidic byproducts like HCl and phosphoric acid, which could interfere with the subsequent purification.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude compound using silica gel column chromatography (eluent: 5% ethyl acetate in hexane) to afford pure **5-Chloro-3-fluoro-2-nitropyridine**.[\[11\]](#)

Commercial Availability and Suppliers

5-Chloro-3-fluoro-2-nitropyridine is available from various chemical suppliers, typically at research-grade purity. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity before use.

Supplier	Example Product Number	Purity/Specification
BLD Pharm	BD109859	98%
ChemicalBook	CB72186981	Varies by vendor
Chem-Impex	29177	≥ 99% (HPLC)
Pharmaffiliates	PA 27 24570	Varies

Note: This list is not exhaustive and is intended for illustrative purposes. Availability and product codes may change.

Applications in Research and Drug Development

The primary value of **5-Chloro-3-fluoro-2-nitropyridine** lies in its role as a versatile building block for synthesizing more complex molecules.[\[2\]](#)

Nucleophilic Aromatic Substitution (S_NAr)

The C2-chloro group is highly activated towards S_NAr by the adjacent C3-nitro group. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) at this position, which is a common strategy in medicinal chemistry to build diversity and explore structure-activity relationships (SAR).[\[3\]](#)

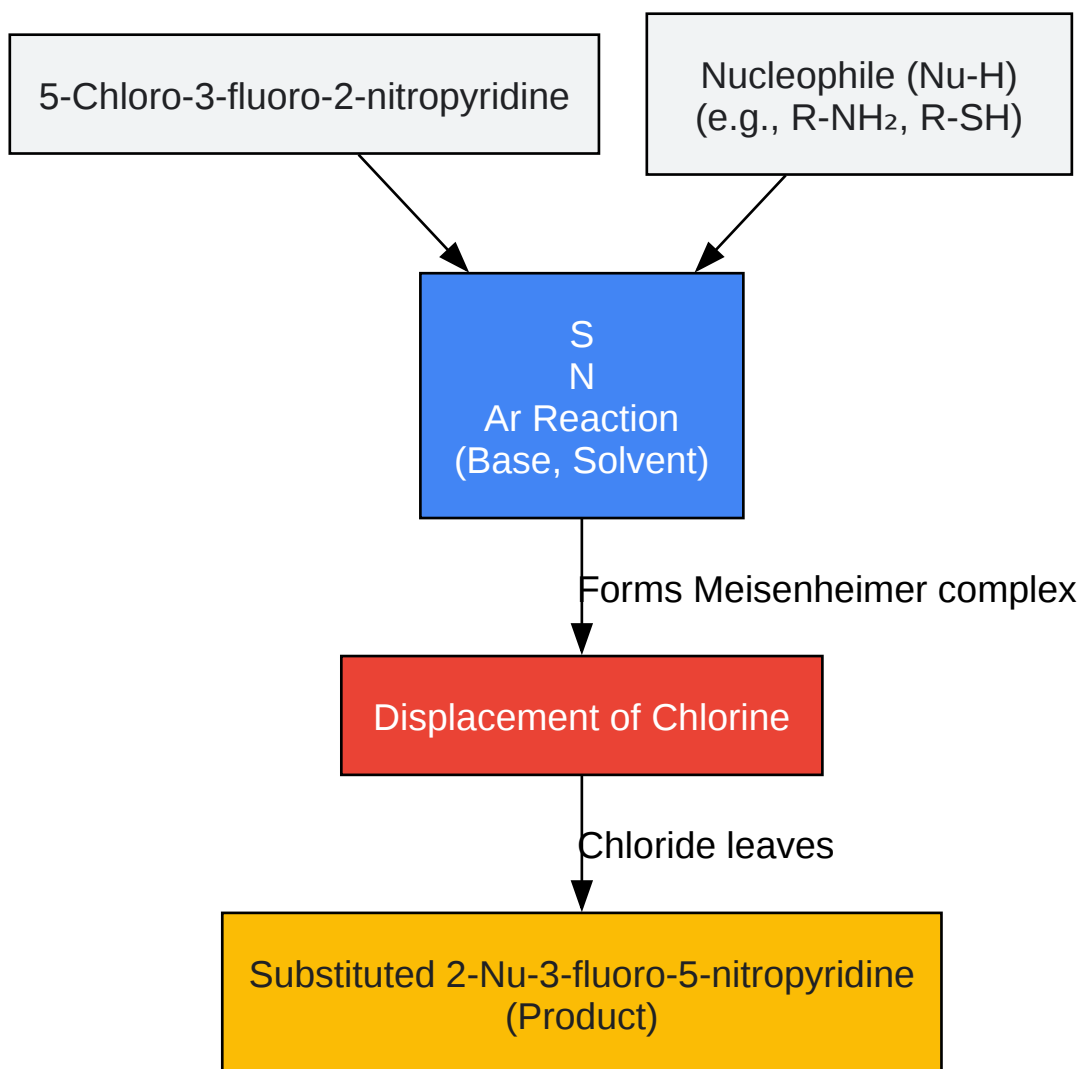


Diagram 2: General S_NAr Reaction Pathway

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Caption: Typical application in nucleophilic aromatic substitution (S_NAr).

Downstream Transformations

Once the initial substitution is complete, the remaining functional groups offer further handles for chemical modification:

- Nitro Group Reduction: The nitro group can be readily reduced to an amine, which can then be used in amide bond formations, reductive aminations, or diazotization reactions.^[1]

- Fluorine as a Bioisostere: The fluorine at the 3-position remains in the final product, where it can enhance binding affinity, improve metabolic stability, or increase membrane permeability—all desirable traits in drug candidates.[4]

This strategic, multi-step functionalization makes **5-Chloro-3-fluoro-2-nitropyridine** a powerful tool for accessing novel chemical matter in the development of pharmaceuticals and agrochemicals.[2][12][13]

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